GNF179 (Metabolite)

antimalarial drug resistance IC50

Researchers studying artemisinin resistance require tools that distinguish cidal activity from dormancy induction. Standard antimalarials like DHA trigger quiescent ring-stage parasites, leading to recrudescence and confounding functional assays. GNF179 Metabolite (CAS 1310455-86-7) solves this with a distinct mechanism that avoids dormancy altogether. - Enables clean dissection of dormancy-specific pathways as a non-dormancy-inducing control [Local Evidence]. - Kills artemisinin-resistant ring-stage parasites and exhibits more rapid schizontocidal action than earlier stages [Local Evidence]. - Provides a reliable positive control for liver-stage studies, protecting against P. berghei sporozoite challenge at 15 mg/kg [Local Evidence]. - Validates SEY1 GTPase target engagement with measurable effects on ER/Golgi architecture [Local Evidence].

Molecular Formula C14H16FN3
Molecular Weight 245.29 g/mol
CAS No. 1310455-86-7
Cat. No. B601503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF179 (Metabolite)
CAS1310455-86-7
Synonyms2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Molecular FormulaC14H16FN3
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C
InChIInChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3
InChIKeyGZVLWGZMELYUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNF179 Metabolite: Imidazolopiperazine Antimalarial Overview


GNF179 Metabolite (CAS 1310455-86-7) is the active metabolite of GNF179, an optimized 8,8-dimethyl imidazolopiperazine (IPZ) analog that exhibits potent activity against Plasmodium falciparum asexual blood stages, with an IC50 of 4.8 nM against the multidrug-resistant W2 strain . The parent compound demonstrates in vitro metabolic stability and in vivo oral bioavailability, with well-characterized pharmacokinetics in murine models including low clearance (CL = 22 mL/min/kg, ~25% of hepatic blood flow) and suitable terminal half-life (t1/2 = 8.9 hours) . GNF179 effectively kills both wild-type and artemisinin-resistant ring-stage parasites without inducing dormancy, a key differentiator from artemisinin derivatives [1]. In vivo, GNF179 reduces Plasmodium berghei parasitemia by 99.7% with a single 100 mg/kg oral dose and prolongs mouse survival by an average of 19 days [2].

1

Workflow

Multidrug-resistant P. falciparum screening studies

2

Model system

Artemisinin resistance and ring-stage dormancy research

3

Target engagement

SEY1 GTPase and ER/Golgi trafficking chemical probe

4

Procurement context

IPZ-class antimalarial with reported liver-stage oral activity

Why GNF179 Metabolite Cannot Be Substituted


Imidazolopiperazines (IPZs) exhibit distinct target engagement and resistance profiles that preclude simple interchange between class members. While KAF156 (ganaplacide) is a close structural analog of GNF179 and currently in Phase III clinical development, GNF179 demonstrates quantifiable advantages in specific assays: it does not induce dormancy in ring-stage parasites unlike dihydroartemisinin (DHA) [1], exhibits more rapid killing of schizonts than earlier stages [1], and binds directly to Plasmodium SEY1 GTPase with measurable effects on ER architecture [2]. Furthermore, GNF179 shows consistent sub-10 nM IC50 values against P. falciparum field isolates in Mali, outperforming KDU691 (median IC50 18–22 nM) [3]. The IPZ class also induces distinct transcriptional responses in wild-type versus resistant parasites, with GNF179 specifically downregulating lipase enzymes and PIP2 hydrolysis pathways not fully shared across all IPZ analogs [4]. These compound-specific differences in mechanism, dormancy induction, and potency against diverse isolates make generic substitution inappropriate for studies requiring precise target validation or stage-specific antimalarial activity.

!

KAF156 or pan-IPZ analogs may not replicate the reported dormancy-avoidance profile in ring-stage assays.

!

Dihydroartemisinin or artemisinin derivatives induce dormancy and may confound resistance-model interpretation.

!

Transcriptional response context differs among IPZ analogs; lipid pathway modulation may not transfer directly.

GNF179 Metabolite vs. Comparators: Key Differentiators


Potency Against Multidrug-Resistant P. falciparum

GNF179 demonstrates potent inhibition of the multidrug-resistant P. falciparum strain W2 with an IC50 of 4.8 nM . This represents a 4-fold greater potency than artemisinin (IC50 19.4 ± 1.2 nM) and a 24-fold greater potency than chloroquine (IC50 117 ± 14 nM) against the Dd2 strain in a 72-hour SYBR Green assay [1]. The consistency of sub-10 nM activity extends to field isolates, where GNF179 IC50 values remained below 10 nM across all tested clinical samples [2].

Multidrug-resistant potency
Head-to-head
GNF179 IC50 4.8 nM (W2 strain)
vs. artemisinin 19.4 nM, chloroquine 117 nM (Dd2)
Supports antimalarial screening benchmark context
Reported 4-fold lower IC50 than artemisinin in 72-h SYBR Green assay
antimalarial drug resistance IC50 Plasmodium falciparum imidazolopiperazine

Murine Pharmacokinetic Profile

GNF179 exhibits a favorable pharmacokinetic profile in naïve Balb/C mice following oral administration, characterized by low clearance (CL = 22 mL/min/kg, approximately 25% of murine hepatic blood flow), a large steady-state volume of distribution (Vss = 11.8 L/kg), moderate mean residence time (MRT = 9 hours), and suitable terminal half-life (t1/2 = 8.9 hours) [1]. These parameters support once-daily oral dosing in preclinical efficacy models and distinguish GNF179 from many antimalarial candidates with shorter half-lives or higher clearance rates.

Murine PK profile
Class-level
CL 22 mL/min/kg, Vss 11.8 L/kg, t1/2 8.9 h
Supports exposure-model interpretation
Balb/C mouse oral PK; low hepatic extraction context
pharmacokinetics oral bioavailability clearance volume of distribution half-life

Ring-Stage Dormancy vs. Dihydroartemisinin

A critical differentiator of GNF179 is its inability to induce dormancy in early ring-stage P. falciparum parasites, in stark contrast to dihydroartemisinin (DHA), the active metabolite of artemisinin [1]. While DHA treatment triggers quiescence in a subfraction of ring-stage parasites—a phenomenon implicated in treatment failure and recrudescence—GNF179 does not elicit this dormant state [1]. Moreover, GNF179 effectively kills both wild-type and K13 artemisinin-resistant dormant rings within 72 hours after 12 hours of exposure, and in combination with artemisinin, it prevents recrudescence of dormant rings harboring pfk13 propeller mutations [1].

Ring-stage dormancy
Head-to-head
GNF179 does not induce dormancy; kills dormant ART-sensitive/resistant rings
vs. DHA: induces dormancy
Enables artemisinin-resistance mechanism dissection
Reported qualitative absence of quiescence induction in vitro
dormancy artemisinin resistance ring-stage recrudescence K13 mutation

SEY1 GTPase Binding and ER/Golgi Disruption

GNF179 directly binds to recombinant Plasmodium SEY1, a dynamin-like GTPase essential for homotypic fusion of endoplasmic reticulum (ER) membranes [1]. This binding decreases SEY1 melting temperature in thermal shift assays and inhibits its GTPase activity [1]. Ultrastructure expansion microscopy reveals that GNF179 treatment alters parasite ER and Golgi morphology, confirming functional target engagement [1]. This direct target identification distinguishes GNF179 from other antimalarials lacking defined molecular targets in the parasite secretory pathway.

SEY1 GTPase binding
Class-level
Direct binding to recombinant Plasmodium SEY1; thermal shift and GTPase inhibition confirmed
Supports ER/Golgi trafficking probe use
Target engagement evidence from thermal shift and expansion microscopy
target engagement SEY1 GTPase ER architecture mechanism of action

Protection Against Sporozoite Challenge vs. NITD609

In a murine P. berghei sporozoite challenge model, a single 15 mg/kg oral dose of GNF179 conferred protection against infection, whereas NITD609 (a spiroindolone-class antimalarial) failed to protect under identical conditions [1]. This demonstrates GNF179's in vivo efficacy against liver-stage parasites and highlights a clear superiority over a comparator compound in a physiologically relevant infection model.

Sporozoite protection
Head-to-head
Single 15 mg/kg oral dose protected against P. berghei challenge
vs. comparator: no protection
Supports liver-stage model-response context
Reported qualitative in vivo protection difference in murine model
in vivo efficacy sporozoite challenge Plasmodium berghei oral dosing liver stage

Transcriptional Effects on Lipase and PIP2 Pathways

Transcriptomic analysis reveals that GNF179 treatment in wild-type P. falciparum specifically downregulates lipase enzymes and two metabolic pathways: the hydrolysis of phosphoinositol 4,5-biphosphate (PIP2) to produce diacylglycerol (DAG), and cytosolic calcium (Ca2+) homeostasis [1]. These pathways are essential for parasite survival, membrane permeability, and protein trafficking. Notably, these transcriptional changes are not observed in IPZ-resistant mutant parasites, and GNF179 does not perturb expression of known resistance markers pfcarl, pfact, or pfugt [1].

Transcriptional modulation
Class-level
Downregulates lipase enzymes, PIP2 hydrolysis, Ca2+ homeostasis in wild-type, not resistant mutants
Supports lipid metabolism pathway-response interpretation
Transcriptomic context specific to sensitive vs. resistant parasite strains
transcriptomics lipid metabolism PIP2 hydrolysis drug resistance IPZ mechanism

Research Applications of GNF179 Metabolite


Artemisinin Resistance and Dormancy Controls

GNF179 serves as an essential negative control in experiments investigating artemisinin-induced dormancy and recrudescence. Unlike DHA, GNF179 does not induce quiescence in ring-stage parasites, enabling researchers to dissect dormancy-specific pathways and screen for combination partners that prevent dormant ring formation. This application is directly supported by the head-to-head comparison showing GNF179 lacks dormancy-inducing activity [1].

Liver-Stage Prophylaxis Models

The demonstrated protection against P. berghei sporozoite challenge at 15 mg/kg oral dose—where NITD609 failed—validates GNF179 as a reliable positive control for liver-stage antimalarial studies [2]. Researchers can use GNF179 to benchmark new chemical entities in sporozoite challenge assays and to study liver schizont development.

ER/Golgi Dynamics and Protein Trafficking

With confirmed direct binding to SEY1 GTPase and subsequent disruption of ER/Golgi morphology [3], GNF179 is an ideal chemical probe for functional studies of the Plasmodium secretory pathway. This target engagement evidence supports use in cell biology applications ranging from live-cell imaging to genetic interaction screens.

IPZ Resistance and Lipid Metabolism Transcriptomics

GNF179's selective transcriptional effects on lipase enzymes, PIP2 hydrolysis, and calcium homeostasis in wild-type parasites—but not in resistant mutants—make it a valuable tool for elucidating IPZ resistance mechanisms and for functional annotation of lipid metabolism genes in Plasmodium [4]. Researchers can employ GNF179 in comparative transcriptomic studies between sensitive and resistant strains.

Application
Selection Property
Validation Focus
Artemisinin resistance & dormancy studies
Dormancy-independence context
Ring-stage recrudescence endpoint review
Liver-stage prophylaxis models
Liver-stage oral prophylaxis context
Sporozoite challenge model interpretation
ER/Golgi dynamics & protein trafficking
SEY1 target engagement context
ER morphology and GTPase assay review
IPZ resistance & lipid metabolism
Transcriptional pathway selectivity
Lipid metabolism pathway-response interpretation

Technical Documentation Hub

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40 linked technical documents
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